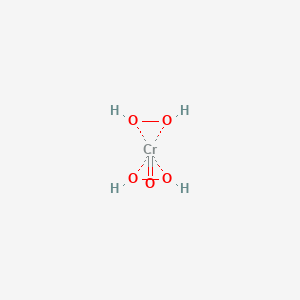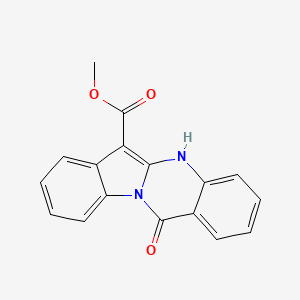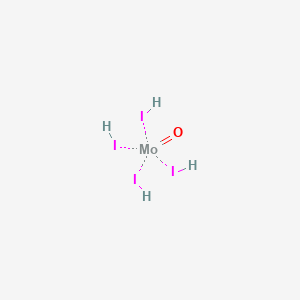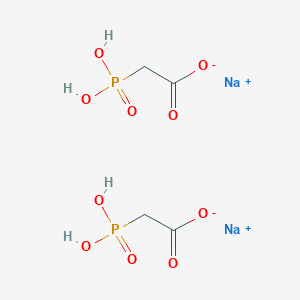
Disodium phosphonoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Disodium phosphonoacetate demonstrates significant antiviral properties, particularly against herpes simplex virus (HSV) and other related viruses. Studies have shown that when administered orally or topically, it can significantly reduce mortality in mice infected with HSV. It also effectively reduced herpesvirus lesions on the corneas of infected rabbits. These findings highlight the potential of this compound in treating viral infections, especially those related to the herpes family (Shipkowitz et al., 1973; Shipkowitz et al., 1973).
Applications in Disease Management
This compound has been explored for its applications in managing various diseases. It showed potential in inhibiting the replication of African swine fever virus (ASFV), suggesting that it might involve a virus-specific DNA polymerase in its replication mechanism. This property positions this compound as a candidate for controlling ASFV outbreaks (Gil-Fernández et al., 1979). Additionally, it has been studied for its impact on the Epstein-Barr virus, indicating that it could potentially inhibit virus-induced transformation of human cord blood lymphocytes (Rickinson et al., 1977; Manor & Margalith, 1979).
Potential Therapeutic Effects
The compound has been investigated for its therapeutic effects on cutaneous herpesvirus infections. Studies suggest that its application could offer therapeutic benefits, especially when applied topically. The effectiveness seems to be concentration-dependent, offering a potential avenue for therapeutic intervention in cutaneous herpesvirus infections (Alenius et al., 1978).
Bone Health and Disease Treatment
This compound and its analogs have been explored for their role in treating bone disorders. They have shown promise in treating conditions like osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy. Their affinity for hydroxyapatite crystals and their ability to influence bone mineral dynamics make them valuable in the medical field for diagnosing and treating bone-related diseases (Francis & Valent, 2007; Bijvoet, 1991).
Eigenschaften
Molekularformel |
C4H8Na2O10P2 |
|---|---|
Molekulargewicht |
324.03 g/mol |
IUPAC-Name |
disodium;2-phosphonoacetate |
InChI |
InChI=1S/2C2H5O5P.2Na/c2*3-2(4)1-8(5,6)7;;/h2*1H2,(H,3,4)(H2,5,6,7);;/q;;2*+1/p-2 |
InChI-Schlüssel |
NGDVBMRZLGRAHY-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])P(=O)(O)O.C(C(=O)[O-])P(=O)(O)O.[Na+].[Na+] |
Synonyme |
Disodium Phosphonoacetate Fosfonet Sodium Phosphonacetic Acid Phosphonoacetate Phosphonoacetate, Disodium Phosphonoacetic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




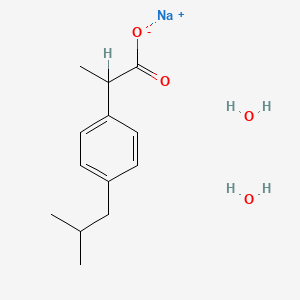

![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)
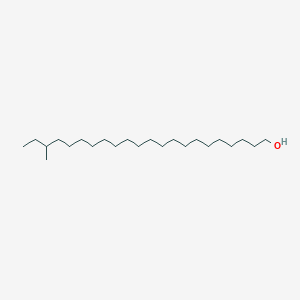
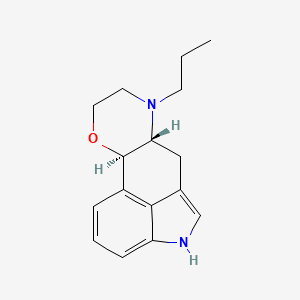
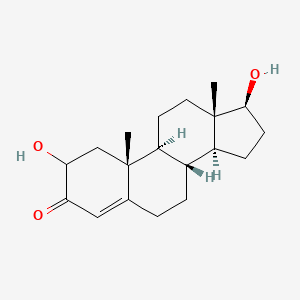
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)
